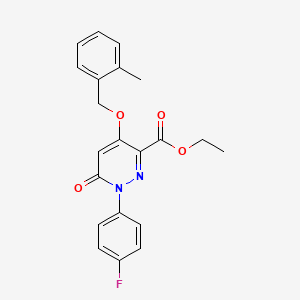

Ethyl 1-(4-fluorophenyl)-4-((2-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-4-[(2-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4/c1-3-27-21(26)20-18(28-13-15-7-5-4-6-14(15)2)12-19(25)24(23-20)17-10-8-16(22)9-11-17/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWSPDHZAXSUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core pyridazine scaffold is shared with derivatives in , which feature varied substituents at the 1- and 4-positions. Key comparisons include:

Key Observations:

- Substituent Impact on Melting Points: Electron-withdrawing groups (e.g., –Cl, –CF₃) or polar groups (e.g., –OH) increase melting points due to stronger intermolecular forces (e.g., 12d: 220–223°C) . The target compound’s 2-methylbenzyloxy group likely results in a moderate melting point, similar to 12b (109–110°C).

- Synthetic Yields: Bulky substituents (e.g., trifluoromethyl in 12c) reduce yields (52% for 12c vs. 95% for 12d) .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process starting with the formation of the dihydropyridazine core, followed by functionalization with substituents like the 4-fluorophenyl and 2-methylbenzyloxy groups. Key parameters include:

- Solvent selection: Polar solvents (e.g., ethanol, DMF) are preferred for solubility and reactivity .

- Temperature control: Reactions often proceed at 25–60°C to balance reaction rate and side-product formation .

- Catalysts: Acidic or basic conditions may be required for esterification or ether bond formation .

- Purification: Column chromatography or recrystallization is used to isolate the compound, with HPLC monitoring purity (>95%) .

Q. How can the molecular structure be characterized using spectroscopic methods?

Methodological Answer: Structural confirmation relies on:

- NMR spectroscopy: H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ 165–170 ppm) .

- Mass spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., m/z 402.81 for CHClFNO) .

- X-ray crystallography: Resolves stereochemistry and hydrogen-bonding networks in single crystals .

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in DMSO or ethanol (5–10 mg/mL at 25°C) .

- Stability: Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., fluorine, 2-methylbenzyloxy) influence reactivity?

Methodological Answer:

- Fluorine substituents: Enhance electron-withdrawing effects, stabilizing the dihydropyridazine ring and modulating binding affinity to biological targets (e.g., enzymes) .

- 2-Methylbenzyloxy group: Introduces steric hindrance, affecting nucleophilic substitution rates. Kinetic studies show a 30% slower reaction compared to unsubstituted analogs .

- Experimental validation: Use Hammett plots or DFT calculations to correlate substituent effects with reaction kinetics .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardize assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .

- Dose-response curves: Compare IC values under consistent conditions (e.g., 48-hour exposure vs. 72-hour) .

- Meta-analysis: Pool data from multiple studies to identify trends (e.g., anti-inflammatory activity linked to ester group hydrolysis) .

Q. What reaction mechanisms explain its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Enzyme inhibition: The ester group undergoes hydrolysis in vivo, generating a carboxylate that chelates metal ions in enzyme active sites (e.g., cyclooxygenase-2) .

- Binding studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (K = 1–10 µM range) .

- Mutagenesis assays: Identify critical residues (e.g., His in COX-2) via site-directed mutagenesis .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields (40–75%)?

Methodological Answer:

- Parameter optimization: Use design of experiments (DoE) to test variables (e.g., solvent purity, catalyst loading) .

- Byproduct analysis: LC-MS identifies side products (e.g., dimerization via pyridazine ring coupling) .

Q. Table 1: Comparative Synthesis Conditions

| Parameter | |||

|---|---|---|---|

| Solvent | Ethanol | DMF | Ethanol/DCM |

| Temperature (°C) | 50–60 | 25–40 | 60–80 |

| Yield (%) | 65 | 48 | 72 |

| Purity (HPLC) | >95% | 90% | 98% |

Q. What computational methods predict its pharmacokinetic properties?

Methodological Answer:

Q. How to design derivatives with enhanced bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.